Phenyl trifluorovinyl ether

説明

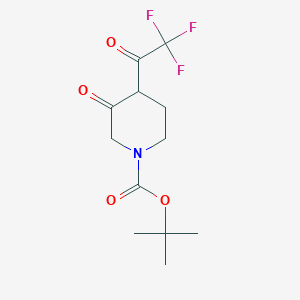

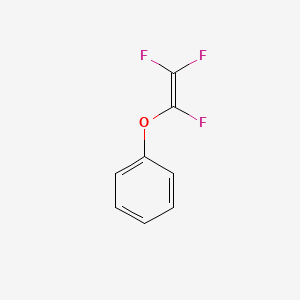

Phenyl trifluorovinyl ether is a chemical compound with the molecular formula C8H5F3O . It has a molecular weight of 174.12 g/mol . The IUPAC name for this compound is 1,2,2-trifluoroethenoxybenzene .

Synthesis Analysis

The synthesis of trifluorovinyl ethers, including this compound, has been studied . The process involves the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane . The sodium alkoxide ring opened hexafluoropropene oxide at the more highly substituted carbon (C2) to give the 2-alkoxy-2,3,3,3-tetrafluoropropionic acid ester incorporating 2 equiv of the alcohol, ROCF (CF3)CO2R . Hydrolysis of the ester and reaction of the resulting sodium 2-alkoxy-2,3,3,3-tetrafluoropropionate with chlorotrimethylsilane gave the trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionate, ROCF (CF3)CO2Si (CH3)3 . Gas phase vacuum thermolysis of the trimethylsilyl ester at 140−150 °C gave the corresponding TFVEs in 55−63% yields .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES notation: C1=CC=C(C=C1)OC(=C(F)F)F . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.12 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has two rotatable bonds . Its exact mass and monoisotopic mass are both 174.02924926 g/mol . Its topological polar surface area is 9.2 Ų . It has 12 heavy atoms . Its complexity, as computed by Cactvs, is 169 .

科学的研究の応用

Polymer Engineering and Material Properties

Phenyl trifluorovinyl ether has been investigated for its potential in polymer engineering. Pummer and Wall (1963) explored 1,2,2-Trifluorovinyl phenyl ether and its polymers, noting challenges in controlling reactions to produce olefinic monomers but achieving polymerization under certain conditions, like high pressure and gamma rays (Pummer & Wall, 1963). Wong et al. (2003) synthesized novel trifunctional and tetrafunctional trifluorovinyl aryl ether monomers for low loss optical waveguide applications, highlighting their thermal stability and processability (Wong et al., 2003). Additionally, Choi and Harris (2000) developed imide trimers terminated with trifluorovinyl ether groups, noting their potential for melt processing and thermal cyclopolymerization to high molecular weight polymers (Choi & Harris, 2000).

Radical Polymerization and Photopolymerization

Mifsud et al. (2007) identified biradicals during the thermal cyclopolymerization of trifluorovinyl aromatic ether monomers, offering insights into the polymerization process (Mifsud et al., 2007). Donovan, Ballenas, and Patton (2016) reported on thiol–trifluorovinyl ether photopolymerization as a method for creating semifluorinated polymer networks, highlighting its potential for producing hydrophobic materials (Donovan, Ballenas, & Patton, 2016).

Optical and Electronic Applications

Jin et al. (2003) developed phenylphosphine oxide-containing perfluorocyclobutyl (PFCB) polymers for potential space applications, emphasizing their high thermal stability and suitability for harsh environments (Jin et al., 2003). Smith and colleagues (1996) synthesized siloxane-containing PFCB aromatic polyethers, notable for their clear, flexible, and thermally stable elastomeric properties, suitable for various applications (Smith & Babb, 1996).

Fluoropolymer Chemistry

Ji et al. (1998) explored the use of p-((Trifluorovinyl)oxy)phenyl lithium in fluoropolymer chemistry, demonstrating its utility in producing a variety of trifluorovinyl ether monomers (Ji et al., 1998).

将来の方向性

Research into trifluorovinyl ethers, including Phenyl trifluorovinyl ether, is ongoing. For example, a study on the synthesis and thermal stability of silicone resin containing trifluorovinyl ether groups has been conducted . This research could lead to new applications for these compounds in the future.

特性

IUPAC Name |

1,2,2-trifluoroethenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUFSELLSNXJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579078 | |

| Record name | [(Trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

772-53-2 | |

| Record name | [(Trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reaction of Phenyl trifluorovinyl ether with thiols?

A1: this compound reacts with thiols via an anti-Markovnikov addition mechanism. [] This means that the thiyl radical adds to the less substituted carbon of the trifluorovinyl group, contrary to what is typically observed in electrophilic additions. This unique reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl group, which polarizes the double bond and makes the terminal carbon more electrophilic.

Q2: How does oxygen impact the reaction of this compound with thiols, and how can this be mitigated?

A2: The research indicates that oxygen can interfere with the reaction between this compound and thiols, leading to degradation pathways. [] To circumvent this, the reactions should be carried out in an inert atmosphere, such as under nitrogen or argon gas. This minimizes the presence of oxygen and allows for a cleaner, more efficient reaction between the thiol and the trifluorovinyl ether.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)